molecular formula C18H18N4O4 B2768556 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 887222-78-8

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2768556
CAS RN: 887222-78-8
M. Wt: 354.366
InChI Key: YJRCTZXMPJHZER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H18N4O4 and its molecular weight is 354.366. The purity is usually 95%.
BenchChem offers high-quality 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Properties

The compound exhibits anticonvulsant activity, making it a potential candidate for treating epilepsy and other seizure disorders. Researchers are exploring its mechanism of action and efficacy in preclinical and clinical studies .

Analgesic Effects

Studies suggest that this compound possesses antinociceptive properties, which means it may alleviate pain. Investigating its impact on pain pathways and its safety profile is crucial for developing novel analgesic drugs .

Click Chemistry Applications

With its propargyl group and NHS ester functionality, this compound is useful in click chemistry reactions. Researchers can employ it for bioconjugation, labeling, and drug delivery studies .

properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c23-14(10-22-15(24)7-8-16(22)25)19-18-21-20-17(26-18)13-6-5-11-3-1-2-4-12(11)9-13/h5-6,9H,1-4,7-8,10H2,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRCTZXMPJHZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)CN4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

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